molecular formula C19H20N4O5S B2495123 methyl 4-methoxy-3-({[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate CAS No. 2034523-49-2

methyl 4-methoxy-3-({[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate

Cat. No.: B2495123
CAS No.: 2034523-49-2
M. Wt: 416.45
InChI Key: YTEBEOXWKJGBMH-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-({[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate is a complex organic compound that features a combination of aromatic rings, pyrazole, pyridine, and sulfamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methoxy-3-({[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core benzoate structure, followed by the introduction of the pyrazole and pyridine moieties. Key steps include:

    Formation of the Benzoate Core: This involves esterification reactions where benzoic acid derivatives react with methanol in the presence of acid catalysts.

    Introduction of the Pyrazole Group: Pyrazole derivatives are synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

    Attachment of the Pyridine Moiety: Pyridine derivatives are introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-3-({[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-methoxy-3-({[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.

    Biological Studies: It can be used as a probe to study biological processes, including enzyme inhibition and receptor binding.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 4-methoxy-3-({[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfamoyl group can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of the target protein, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methoxybenzoate: Lacks the pyrazole and pyridine moieties, making it less complex and with different reactivity.

    4-Methoxy-3-(pyridin-3-ylmethyl)sulfamoylbenzoate: Similar but without the pyrazole group, affecting its binding properties and reactivity.

    Methyl 4-methoxy-3-(pyrazol-4-yl)benzoate: Lacks the pyridine moiety, altering its chemical and biological properties.

Uniqueness

Methyl 4-methoxy-3-({[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both pyrazole and pyridine rings, along with the sulfamoyl group, allows for diverse interactions with molecular targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 4-methoxy-3-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S/c1-23-12-15(11-21-23)16-6-4-13(9-20-16)10-22-29(25,26)18-8-14(19(24)28-3)5-7-17(18)27-2/h4-9,11-12,22H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEBEOXWKJGBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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